Nandrolone sodium sulfate

Description

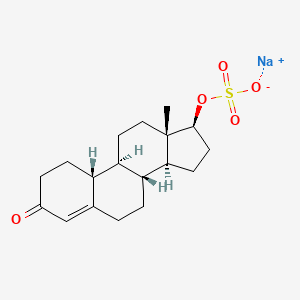

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5S.Na/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22;/h10,13-17H,2-9H2,1H3,(H,20,21,22);/q;+1/p-1/t13-,14+,15+,16-,17-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAJPDCWGNULRU-OGVPJBRJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60672-82-4 | |

| Record name | Nandrolone sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060672824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estr-4-en-3-one, 17-(sulfooxy)-, sodium salt, (17β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W945A5Q7XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Biology and Metabolism of Nandrolone and Its Conjugated Forms

Structural Biochemistry and Esterification of Nandrolone (B1676933)

Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid derived from testosterone (B1683101). ncats.io The primary structural difference between nandrolone and testosterone is the absence of a methyl group at the C-19 position, a feature that significantly influences its metabolic pathway and biological activity. researchgate.netnih.gov This demethylation reduces its androgenic potency relative to its anabolic effects when compared to testosterone. nih.gov

Nandrolone is a 3-oxo Delta(4)-steroid, specifically estr-4-en-3-one (B8336794) substituted by a beta-hydroxy group at the 17th position. nih.gov Its molecular formula is C18H26O2. nih.gov

Table 1: Structural Comparison of Nandrolone and Testosterone

| Feature | Nandrolone | Testosterone |

|---|---|---|

| Chemical Name | 19-nortestosterone | 17β-hydroxyandrost-4-en-3-one |

| Methyl Group at C-19 | Absent | Present |

| Anabolic:Androgenic Ratio | Higher | Lower |

| Metabolism by 5α-reductase | Results in a weaker androgen (DHN) | Results in a more potent androgen (DHT) |

Data sourced from multiple scientific publications. nih.govmedscape.com

Esterification is a common modification to the nandrolone molecule, primarily at the 17β-hydroxyl group, to prolong its release and therapeutic window following intramuscular injection. researchgate.netmedscape.com Common esters include nandrolone decanoate (B1226879) and nandrolone phenylpropionate. wikipedia.org Another significant conjugated form is Nandrolone sodium sulfate (B86663) , also known as 19-nortestosterone 17β-sulfate. wikipedia.org This water-soluble salt has been formulated for ophthalmic use in eye drops. wikipedia.org

Endogenous Production Pathways of Nandrolone and its Metabolites

Trace amounts of nandrolone are produced endogenously in the human body. wikipedia.org Its biosynthesis is not a primary steroidogenic pathway but occurs as a minor side reaction during the conversion of androgens to estrogens. wada-ama.orgresearchgate.net The key enzyme in this process is aromatase (cytochrome P450 19A1), which is responsible for the aromatization of testosterone to estradiol (B170435). wikipedia.orgwada-ama.org During this multi-step oxidation process, nandrolone can be formed as an intermediate. wikipedia.org This endogenous production explains the presence of nandrolone metabolites in the urine of individuals who have not exogenously administered the steroid. mdpi.com

Nutritional and Lifestyle Modulators of Endogenous Levels

Certain dietary and lifestyle factors have been identified as potential modulators of endogenous nandrolone metabolite levels.

Diet: The consumption of meat from non-castrated male pigs (boar meat) has been shown to result in the detection of nandrolone metabolites in urine. mdpi.com

Nutritional Supplements: Some over-the-counter nutritional supplements have been found to contain prohormones or contaminants that can lead to the urinary excretion of nandrolone metabolites. mdpi.comnih.gov

Biotransformation Processes of Nandrolone

Nandrolone undergoes extensive biotransformation, primarily in the liver, to facilitate its excretion. wikipedia.orgnih.gov The metabolism involves both Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified steroid with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility. mdpi.com The metabolism of nandrolone is similar to that of testosterone and involves several key enzymes. wikipedia.org

Phase I Oxidative Biotransformation and Metabolite Formation

The initial phase of nandrolone metabolism involves oxidative reactions catalyzed mainly by cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net These reactions modify the steroid's structure, preparing it for conjugation. Nandrolone is a substrate for various CYP enzymes, and its administration can also induce the activity of these enzymes. nih.govnih.gov

A critical enzyme in nandrolone's Phase I metabolism is 5α-reductase. wikipedia.orgnih.gov Unlike testosterone, which is converted by 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT), nandrolone is metabolized to 5α-dihydronandrolone (DHN), a much weaker androgen receptor agonist. wikipedia.orgwikipedia.org This differential metabolism is a key reason for nandrolone's higher anabolic-to-androgenic ratio compared to testosterone. wikipedia.orgphysoc.org

The primary and most well-known urinary metabolites of nandrolone are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). mdpi.comwikipedia.org These compounds are the main indicators used to detect nandrolone administration. mdpi.com

The formation of these metabolites is a multi-step process:

Nandrolone is first reduced by the enzyme 5α-reductase to form 5α-dihydronandrolone. wikipedia.orgwikipedia.org

Subsequent actions of hydroxysteroid dehydrogenases (HSDs), such as 3α-HSD and 3β-HSD, convert the intermediate metabolites into the final products, 19-norandrosterone and 19-noretiocholanolone. wikipedia.org

Table 2: Key Metabolites of Nandrolone

| Metabolite | Precursor | Key Enzyme(s) | Significance |

|---|---|---|---|

| 5α-Dihydronandrolone (DHN) | Nandrolone | 5α-Reductase | A much weaker androgen than nandrolone. wikipedia.org |

| 19-Norandrosterone (19-NA) | Nandrolone | 5α-Reductase, HSDs | Major urinary metabolite used for detection. mdpi.comwikipedia.org |

| 19-Noretiocholanolone (19-NE) | Nandrolone | 5β-Reductase, HSDs | Major urinary metabolite used for detection. mdpi.comwikipedia.org |

Data compiled from various biochemical studies. mdpi.comwikipedia.orgwikipedia.org

Under normal physiological conditions, a portion of the endogenously produced 19-NA is excreted as a sulfate conjugate. mdpi.com Following exogenous administration, the vast majority of 19-NA is excreted in a glucuronidated form. mdpi.com

Role of 5α-Reductase in Metabolite Derivatization

The metabolism of nandrolone is significantly influenced by the enzyme 5α-reductase. This enzyme is responsible for the conversion of nandrolone into its 5α-reduced metabolite, 5α-dihydronandrolone (DHN). wikipedia.org Unlike the metabolism of testosterone, where 5α-reductase produces the more potent androgen dihydrotestosterone (DHT), the 5α-reduction of nandrolone results in a metabolite with a lower affinity for the androgen receptor (AR). wikipedia.org DHN is considered a much weaker AR ligand compared to the parent compound, nandrolone. wikipedia.org

This metabolic pathway lessens the androgenic effects in tissues where 5α-reductase is highly expressed, such as the skin, scalp, and prostate gland. wikipedia.org The primary metabolites of nandrolone that are ultimately excreted in the urine include 19-norandrosterone and 19-noretiocholanolone. wikipedia.orgwikipedia.org The formation of these metabolites is a key step in the clearance of nandrolone from the body. researchgate.net The activity of 5α-reductase is a critical determinant in the profile of nandrolone metabolites found in biological samples. nih.gov Inhibitors of 5α-reductase, such as finasteride, can alter the urinary excretion profile of nandrolone metabolites by interfering with this enzymatic pathway. researchgate.netnih.gov

| Enzyme | Substrate | Primary Product | Significance in Nandrolone Metabolism |

|---|---|---|---|

| 5α-Reductase | Nandrolone | 5α-Dihydronandrolone (DHN) | Produces a metabolite with weaker androgen receptor affinity, modulating androgenic effects in specific tissues. wikipedia.org |

Aromatization Pathways and Estrogenic Metabolites

Nandrolone can be converted into estrogenic metabolites through the action of the enzyme aromatase (cytochrome P450 aromatase or CYP19). nih.gov This process, known as aromatization, converts the A-ring of the steroid into an aromatic ring, leading to the formation of estrogens. asbmb.org In the case of nandrolone, aromatization leads to the production of estradiol. wikipedia.org However, nandrolone exhibits low estrogenic activity because it is a poor substrate for the aromatase enzyme compared to testosterone. wikipedia.org

Research has shown that nandrolone can influence the expression of aromatase. Studies using human breast cancer cell lines (MCF-7) have demonstrated that nandrolone can cause a dose-dependent increase in aromatase expression, which consequently leads to enhanced estradiol production. nih.gov This upregulation of aromatase can contribute to the estrogenic profile of the compound. The estrogenic activity of nandrolone is further supported by its ability to induce the expression of estrogen receptor (ER)-regulated genes. nih.gov

| Enzyme | Substrate | Product | Metabolic Outcome |

|---|---|---|---|

| Aromatase (CYP19) | Nandrolone | Estradiol | Conversion to an estrogenic metabolite, contributing to the compound's low estrogenic activity. wikipedia.orgnih.gov |

Phase II Conjugation Pathways

Following Phase I metabolism, nandrolone and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. wikipedia.org The primary conjugation pathways for nandrolone metabolites are glucuronidation and sulfation. nih.gov These processes involve the attachment of glucuronic acid or a sulfate group to the steroid metabolite, respectively. cas.cz

Glucuronide Conjugation Mechanisms

Glucuronidation is a major pathway for the elimination of nandrolone metabolites. researchgate.net This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The resulting glucuronide conjugates are more water-soluble and can be readily excreted in the urine. wikipedia.org

The main metabolites of nandrolone, 19-norandrosterone and 19-noretiocholanolone, are primarily excreted as glucuronide conjugates. drugbank.com Specific UGT enzymes have been identified as being responsible for this process. UGT2B7 and UGT1A4 are considered the two main enzymes responsible for the glucuronidation of 19-norandrosterone. researchgate.netdrugbank.com Other UGTs, such as UGT2B4, UGT1A3, and UGT1A1, also play a role in the conjugation of nandrolone metabolites. drugbank.com

Sulfate Conjugation Mechanisms

The process of sulfation requires an activated sulfate donor, which is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govfrontiersin.org The synthesis of PAPS is catalyzed by bifunctional enzymes known as PAPS synthases (PAPSS). nih.gov These enzymes are crucial for all sulfation reactions in the body, including the sulfation of steroids. nih.govfrontiersin.org

In humans, there are two PAPS synthase isoforms, PAPSS1 and PAPSS2. nih.gov These enzymes catalyze the two-step synthesis of PAPS from ATP and inorganic sulfate. nih.gov While both isoforms produce PAPS, they exhibit differences in their stability and subcellular localization, suggesting distinct physiological roles. nih.govendocrine-abstracts.org Studies on the sulfation of the androgen precursor DHEA have indicated that PAPSS2 is the major enzyme supplying PAPS for this process, suggesting a potential for isoform-specific roles in steroid metabolism. endocrine-abstracts.org The availability of PAPS, as regulated by PAPS synthases, is therefore a rate-limiting factor for the sulfate conjugation of nandrolone metabolites.

The reverse reaction of sulfation is desulfation, which is catalyzed by the enzyme steroid sulfatase (STS). bath.ac.uk STS hydrolyzes steroid sulfate esters, removing the sulfate group and converting the conjugated steroid back to its unconjugated, and often biologically active, form. nih.govnih.gov This enzyme plays a pivotal role in regulating the levels of active steroids in various tissues. bath.ac.uk

| Pathway | Key Enzyme(s) | Function | Relevance to Nandrolone Metabolism |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (e.g., UGT2B7, UGT1A4) | Attaches glucuronic acid to metabolites. wikipedia.org | Major pathway for the excretion of 19-norandrosterone and 19-noretiocholanolone. researchgate.netdrugbank.com |

| Sulfation | Sulfotransferases (SULTs) | Attaches a sulfate group to metabolites. cas.cz | Excretion pathway for metabolites like 19-norandrosterone, 19-noretiocholanolone, and 19-norepiandrosterone. nih.gov |

| PAPS Synthesis | PAPS Synthases (PAPSS1, PAPSS2) | Produces the universal sulfate donor, PAPS. nih.gov | Essential for the sulfation of nandrolone metabolites to occur. frontiersin.org |

| Desulfation | Steroid Sulfatase (STS) | Removes the sulfate group, reactivating the steroid. bath.ac.uk | Can reverse the sulfation of nandrolone metabolites, potentially influencing local steroid activity. nih.gov |

Advanced Analytical Methodologies for Detection and Profiling of Nandrolone Sodium Sulfate and Its Metabolites

Chromatographic Separation Techniques Coupled with Mass Spectrometry

The combination of chromatography for physical separation and mass spectrometry for detection and identification forms the cornerstone of modern steroid analysis. Both gas chromatography (GC) and liquid chromatography (LC) are extensively used, each offering distinct advantages for the analysis of nandrolone (B1676933) and its metabolic products.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is a reference method for the detection of anabolic androgenic steroids (AAS). researchgate.net For the analysis of nandrolone metabolites, which are often not sufficiently volatile for direct GC analysis, a chemical derivatization step is necessary. researchgate.net This process enhances the thermal stability and volatility of the analytes. researchgate.net A common approach involves silylation, for instance, using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives of the metabolites. dshs-koeln.deias.ac.in

GC/MS methods are highly sensitive, with detection limits for nandrolone metabolites such as 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105) reported to be in the low nanogram per milliliter range. researchgate.net The mass spectrometer can be operated in different modes; for example, selected ion monitoring (SIM) is used for accurate quantification, while full-scan mode provides comprehensive mass spectra for definitive identification. dshs-koeln.de

A study on the excretion of nandrolone metabolites after therapeutic administration utilized GC/MS for quantification. The method involved enzymatic hydrolysis, extraction, and derivatization with MSTFA/NH4I/Ethanethiol to form TMS-derivatives, which were then analyzed. dshs-koeln.de

| Parameter | GC/MS Method for Nandrolone Metabolites |

| Instrumentation | Hewlett-Packard 6890 GC coupled to a HP 5973 MSD dshs-koeln.de |

| Derivatization | MSTFA/NH4I/Ethanethiol to form TMS-derivatives dshs-koeln.de |

| Ionization Mode | Electron Impact (EI) at 70 eV dshs-koeln.de |

| Detection Mode | SIM (quantification) and SCAN (identification) dshs-koeln.de |

| Detection Limit | 0.01-0.06 ng/mL for 19-NA and 19-NE researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC/MS) Applications

Liquid chromatography-mass spectrometry (LC/MS), and particularly its tandem version (LC/MS/MS), has become a powerful alternative to GC/MS. researchgate.net A significant advantage of LC/MS/MS is its ability to analyze both phase I and phase II (conjugated) metabolites directly, often eliminating the need for the time-consuming hydrolysis and derivatization steps that are mandatory for GC/MS. researchgate.netnih.gov

However, some steroids, including nandrolone, exhibit poor ionization efficiency in common LC/MS sources like electrospray ionization (ESI). koreascience.kr To overcome this limitation, pre-column chemical derivatization can be employed to enhance detection sensitivity. koreascience.kr Reagents such as Girard's reagent T (GRT) can be used to derivatize oxo-steroids, introducing a permanently charged moiety that significantly improves ionization and detection. nih.govresearchgate.net This strategy allows for the sensitive and selective quantification of intact nandrolone glucuronide and sulfate (B86663) metabolites directly from urine samples. nih.gov LC/MS methods have been successfully developed for the simultaneous detection of numerous testosterone (B1683101), nandrolone, and boldenone (B1667361) esters in dried blood spots. nih.gov

| Parameter | LC/MS/MS Method for Intact Nandrolone Metabolites |

| Instrumentation | LC system coupled to a tandem high-resolution mass spectrometer nih.gov |

| Derivatization | Girard's Reagent T (GRT) directly in urine nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection | Analysis of intact glucuronide and sulfate conjugates nih.gov |

| Quantification Range | 1–100 ng/mL for derivatized metabolites nih.gov |

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry (MS/MS) is a technique that provides a higher degree of specificity and sensitivity compared to single-stage mass spectrometry. It is employed with both GC and LC systems. dshs-koeln.denih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a nandrolone metabolite) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and matrix interferences, leading to improved signal-to-noise ratios and unambiguous confirmation of the analyte's identity. nih.gov

For instance, in cases where nandrolone metabolite concentrations are very low (below 10 ng/mL), GC-MS/MS (also referred to as GC-MS²) is utilized for reliable identification and confirmation. dshs-koeln.de LC-MS/MS methods are lauded for their high specificity, which simplifies sample preparation requirements. phenomenex.com The use of derivatization with agents like methyloxime has been shown to further increase the sensitivity for detecting steroid esters by LC-MS/MS. nih.gov

Isotope Ratio Mass Spectrometry for Origin Differentiation

A fundamental challenge in nandrolone testing is to differentiate between the natural (endogenous) production of its metabolites in the body and their presence due to the administration of synthetic (exogenous) nandrolone.

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Endogenous/Exogenous Distinction

Gas chromatography/combustion/isotope ratio mass spectrometry (GC-C-IRMS) is recognized as the definitive technique for determining the origin of urinary steroids like nandrolone metabolites. mdpi.comresearchgate.netdntb.gov.ua This method does not measure the concentration of a substance but rather the ratio of its stable isotopes, specifically carbon-13 (¹³C) to carbon-12 (¹²C). mdpi.com

The principle behind GC-C-IRMS is based on the different isotopic compositions of natural and synthetic steroids. Most synthetic steroids are manufactured from plant-based precursors, such as soy or yams, which are C3 plants. dshs-koeln.de These plants have a naturally lower ¹³C content compared to the average human diet, which includes a mix of C3 and C4 plants. Consequently, synthetic steroids and their metabolites are depleted in ¹³C relative to their endogenous counterparts. dshs-koeln.de

In a GC-C-IRMS analysis, the ¹³C/¹²C ratio of a target metabolite, such as 19-norandrosterone (19-NA), is measured and compared to that of an endogenous reference compound (ERC) from the same urine sample. wada-ama.org A significant difference between the isotopic ratio of the metabolite and the ERC provides conclusive evidence of an exogenous source. dshs-koeln.dewada-ama.org This technique is crucial for confirming doping, particularly in cases where the concentration of 19-NA is below or near the established threshold, as it can trace an exogenous origin even at very low levels. wada-ama.org

| Technique | Principle | Application |

| GC-C-IRMS | Measures the ¹³C/¹²C isotope ratio of a compound. mdpi.com | Distinguishes between endogenous and exogenous steroids based on differences in ¹³C content. mdpi.comresearchgate.netdntb.gov.ua |

| Finding | Synthetic nandrolone metabolites are depleted in ¹³C compared to endogenous steroids. dshs-koeln.de | A significant difference in the ¹³C/¹²C ratio between 19-NA and an endogenous reference compound confirms exogenous administration. wada-ama.org |

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is a crucial prerequisite for reliable and accurate analysis of nandrolone sodium sulfate and its metabolites from complex biological matrices such as urine, serum, or hair. researchgate.netresearchgate.net The primary goals are to extract the analytes of interest, remove interfering substances, and concentrate the sample to meet the sensitivity requirements of the analytical instrument.

The extraction process frequently involves solid-phase extraction (SPE), which is valued for its high recovery and ability to pre-concentrate analytes. austinpublishinggroup.com Cartridges with various sorbents, such as C18 or mixed-mode materials, are commonly used. dshs-koeln.dekoreascience.krresearchgate.net Liquid-liquid extraction (LLE) is another established technique for isolating steroids. koreascience.krnih.gov For GC/MS analysis of conjugated metabolites, an enzymatic hydrolysis step using enzymes like β-glucuronidase from E. coli is performed to cleave the conjugate moiety and release the free steroid. dshs-koeln.de

Derivatization is a key strategy employed to improve the analytical characteristics of the target compounds:

For GC/MS: As steroids are often non-volatile, derivatization is essential. Silylation, which involves adding a trimethylsilyl group using reagents like MSTFA, makes the analytes more volatile and thermally stable for gas-phase analysis. researchgate.netdshs-koeln.de

The choice of sample preparation and derivatization strategy is tailored to the specific analyte, the biological matrix, and the analytical technique being used.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a fundamental and widely used technique for sample cleanup and concentration of nandrolone metabolites from complex biological matrices like urine and plasma. mdpi.combohrium.com The process isolates analytes from interfering substances, thereby enhancing the sensitivity and robustness of subsequent analyses.

The choice of SPE sorbent and protocol depends on the nature of the analytes and the sample matrix. For the extraction of nandrolone metabolites, reversed-phase cartridges, such as C18, are commonly employed. dshs-koeln.de A typical protocol for urine analysis involves passing the sample through a C18 SPE column to retain the less polar analytes, including the conjugated and unconjugated steroids. dshs-koeln.de Effective purification often requires sample pre-treatment, such as dilution and pH adjustment, before loading onto the SPE cartridge. mdpi.com After loading, the cartridge is washed to remove endogenous interferences, and the target analytes are then eluted with an appropriate organic solvent or solvent mixture. epa.gov In some methods, the sample is split into different fractions to analyze free and conjugated metabolites separately. dshs-koeln.de

For normal-phase SPE, the sample must be in a non-polar environment. sigmaaldrich.com This may require drying the organic extract of a sample with agents like sodium sulfate before the SPE cleanup. epa.govsigmaaldrich.com The final eluate from the SPE process is typically evaporated to dryness and then reconstituted in a solvent compatible with the subsequent analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). windows.net

Enzymatic Hydrolysis for Conjugate Analysis

Since nandrolone metabolites are primarily excreted as glucuronide and sulfate conjugates, a hydrolysis step is essential to cleave these conjugates and release the free steroid before analysis, particularly for GC-MS. mdpi.comnih.gov Enzymatic hydrolysis is preferred over chemical methods as it is more specific and employs milder conditions. researchgate.net

The most commonly used enzyme for cleaving glucuronide conjugates is β-glucuronidase, often sourced from E. coli. dshs-koeln.dedshs-koeln.de For sulfate conjugates, an arylsulfatase is used. researchgate.net In many protocols, a mixture of enzymes is used to simultaneously cleave both types of conjugates. escholarship.org The efficiency of the enzymatic reaction is dependent on several factors, including pH, temperature, and incubation time. researchgate.net For instance, a study on the deconjugation of nandrolone 17β-glucuronide found optimal conditions to be a temperature of 50–52 °C for 1 hour at a pH of 5.2. researchgate.net One study utilized β-glucuronidase from E. coli for hydrolysis before extraction with n-pentane. dshs-koeln.de Another approach involves solvolysis for the cleavage of sulfate conjugates, which can be performed after the enzymatic hydrolysis and extraction of the glucuronide fraction. dshs-koeln.de

The direct analysis of intact steroid conjugates by LC-MS/MS is an alternative approach that eliminates the need for the hydrolysis step, reducing sample preparation time and potential analyte loss. nih.govpsu.edu

Chemical Derivatization for Enhanced Volatility and Detection

For GC-MS analysis, nandrolone and its metabolites must be chemically modified to increase their volatility and thermal stability. nih.govnih.gov This process, known as derivatization, also improves the chromatographic properties and mass spectrometric fragmentation of the analytes, leading to enhanced sensitivity and specificity. mdpi.com

The most common derivatization method is silylation, which involves replacing active hydrogen atoms in the steroid molecule with trimethylsilyl (TMS) groups. mdpi.com A widely used derivatization cocktail for nandrolone metabolites is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and ethanethiol. dshs-koeln.de This reagent mixture is effective for creating TMS derivatives of the metabolites, making them suitable for GC-MS analysis. dshs-koeln.de For example, after hydrolysis, the residue containing 19-norandrosterone and 19-noretiocholanolone is derivatized to form their TMS-ethers. dshs-koeln.deresearchgate.net

Other reagents, such as Pentafluoropropionic anhydride (B1165640) (PFPA), have also been used. Derivatization with PFPA allows for analysis by GC/MS with negative chemical ionization (NCI), which can be a useful method for determining metabolites of nandrolone and other anabolic steroids. nih.gov Recently, derivatization with Girard's reagent T (GRT) has been employed for the analysis of intact phase II metabolites by LC-MS, enabling efficient detection and producing intense product ions related to the steroid backbone. nih.govresearchgate.net

Development and Validation of Quantitative Analytical Assays

The development and validation of quantitative analytical assays are critical to ensure that the results are reliable, reproducible, and fit for purpose, particularly in regulated environments like anti-doping and clinical analysis. nih.govresearchgate.net Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the World Anti-Doping Agency (WADA). ptfarm.plresearchgate.netmedipol.edu.tr The key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and specificity. ptfarm.plresearchgate.net

Determination of Limits of Quantification and Detection

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. ptfarm.pl These parameters define the sensitivity of an analytical method.

For nandrolone metabolites, various analytical techniques have demonstrated high sensitivity. A GC-MS method for the major metabolite 19-norandrosterone in urine reported an LOQ of 1 ng/mL. researchgate.net An LC-MS/MS method for analyzing nandrolone in human hair was capable of detecting 3.0 pg of nandrolone per mg of hair. nih.gov Another study using GC-EI-MS reported detection limits for nandrolone, 19-NA, and 19-NE as 0.03, 0.01, and 0.06 ng/mL, respectively. researchgate.net The development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for nandrolone phenylpropionate established an LOD of 0.010 µg/mL and an LOQ of 0.050 µg/mL, indicating a sensitive method. ptfarm.plresearchgate.net

Assessment of Linearity, Precision, and Accuracy

Assay validation requires demonstrating a linear relationship between the analyte concentration and the instrument response over a specific range. researchgate.net Precision measures the closeness of agreement between a series of measurements from the same sample, typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). mdpi.comnih.gov Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. mdpi.comnih.gov

Validation studies for nandrolone and its esters have shown excellent performance in these areas. An RP-HPLC method for nandrolone phenylpropionate was linear over the range of 0.050 to 25 µg/mL with a correlation coefficient (r²) of 0.9994. ptfarm.pl Its intra-day and inter-day precision values were in the ranges of 0.219–0.609% and 0.441–0.875%, respectively. ptfarm.plresearchgate.net A high-performance thin-layer chromatography (HPTLC) method for nandrolone decanoate (B1226879) showed linearity from 0.780 to 12.500 μ g/spot , with precision (%CV) less than 2% and accuracy close to 100.3%. mdpi.comnih.gov An LC-MS/MS assay for nandrolone in hair demonstrated linearity in the range of 5-400 pg/mg. nih.gov A GC-MS method for 19-norandrosterone was linear in the range of 1–30 ng/mL with a correlation coefficient greater than 0.99. researchgate.net

Method Specificity and Interference Evaluation

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds, metabolites, or impurities. medipol.edu.trnih.gov In the analysis of nandrolone metabolites, specificity is crucial to avoid false-positive results. researchgate.net

Specificity is confirmed by demonstrating that no interfering peaks from excipients or matrix components co-elute with the analyte peak. ptfarm.plmedipol.edu.tr In HPTLC methods, specificity is checked by comparing the RF value and spectra of the analyte in a standard solution and a sample. researchgate.netnih.gov For chromatographic methods coupled with mass spectrometry, such as GC-MS and LC-MS/MS, specificity is significantly enhanced. mdpi.com Tandem mass spectrometry (MS/MS) is particularly powerful, as it monitors specific precursor-to-product ion transitions, greatly reducing the likelihood of interference. psu.eduresearchgate.net The use of high-resolution mass spectrometry (HRMS) further improves specificity by providing accurate mass measurements, allowing for better discrimination between the analyte and potential interferences. diva-portal.org Forced degradation studies are also performed to demonstrate that the method can separate the analyte from its degradation products, confirming its stability-indicating capability. medipol.edu.tr

Biological and Pharmacological Interactions of Nandrolone and Its Conjugates

Androgen Receptor Binding and Transcriptional Regulation

Nandrolone (B1676933) exerts its effects primarily by acting as an agonist of the androgen receptor (AR), the biological target for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.gov Upon binding to the AR in the cell's cytoplasm, the receptor-ligand complex undergoes a conformational change, dissociates from heat shock proteins, and translocates into the nucleus. drugbank.comamegroups.org Inside the nucleus, the activated complex dimerizes and binds to specific DNA sequences known as androgen-responsive elements (AREs) located in the regulatory regions of target genes. drugbank.compnas.org This binding modulates the transcription of these genes, leading to the physiological and pharmacological effects of the steroid. pnas.orgmdpi.com

Nandrolone exhibits a higher binding affinity for the androgen receptor compared to testosterone. transfemscience.orgum.es However, it has a very low affinity for sex hormone-binding globulin (SHBG), the main carrier protein for androgens in the blood. wikipedia.orgtransfemscience.org This low SHBG binding means a larger fraction of nandrolone is available to interact with target tissues. transfemscience.org

The transcriptional regulation by the AR is complex, involving a host of co-activator and co-repressor proteins that determine the ultimate response of a target gene. amegroups.org The AR can either activate or repress gene transcription. pnas.org Studies have identified hundreds of androgen-responsive genes whose expression is altered following androgen stimulation. amegroups.org For example, the chromodomain helicase DNA-binding protein 8 (CHD8) has been identified as a co-regulator necessary for the androgen-dependent activation of specific genes like TMPRSS2. oup.com The specific program of gene regulation is dependent on the cell type, androgen concentration, and duration of exposure. oup.com

Relative Binding Affinities (RBA) of Nandrolone and Related Steroids

| Steroid | Androgen Receptor (AR) RBA (%) | Sex Hormone-Binding Globulin (SHBG) RBA (%) |

|---|---|---|

| Testosterone | 100 | 100 |

| 5α-Dihydrotestosterone (DHT) | 290 | 340 |

| Nandrolone | 230 | 5 |

| 5α-Dihydronandrolone (DHN) | 10 | 5 |

Modulation of Enzyme Activities by Nandrolone and its Metabolites

The biological activity of nandrolone is significantly influenced by its metabolism, particularly by the enzyme 5α-reductase. wikipedia.orgnih.gov In tissues where this enzyme is highly expressed, such as the prostate, skin, and hair follicles, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT). amegroups.org In contrast, nandrolone is metabolized by 5α-reductase to 5α-dihydronandrolone (DHN), a metabolite with a much weaker affinity for the androgen receptor. wikipedia.orgnih.gov This enzymatic conversion effectively inactivates nandrolone in these tissues, contributing to its lower androgenic profile compared to its anabolic effects. wikipedia.orgnih.gov In skeletal muscle, where 5α-reductase activity is low, nandrolone can exert its effects directly through the AR. amegroups.orgnih.gov

Nandrolone is also a substrate for other enzymes. It is less susceptible to metabolism by 17β-hydroxysteroid dehydrogenase than testosterone. wikipedia.org Its interaction with aromatase, the enzyme that converts androgens to estrogens, is also reduced compared to testosterone. wikipedia.org However, nandrolone can still be aromatized, particularly at higher concentrations. nih.govnih.gov Furthermore, studies have shown that nandrolone administration can influence the activity of other enzyme systems. For instance, research in mice indicated that high doses of nandrolone decanoate (B1226879) can significantly increase the activity of hepatic Cytochrome P450 (CYP) enzymes. nih.gov Another study in rats noted that nandrolone treatment increased the expression of HMG-CoA reductase, a key enzyme in steroid synthesis, in the adrenal glands. nih.gov

Neuroendocrine System Interactions and Hormonal Feedback Mechanisms

Nandrolone exerts a significant influence on the neuroendocrine system, primarily through a negative feedback mechanism on the hypothalamic-pituitary-gonadal (H-P-G) axis. amegroups.orgumk.pl

The administration of exogenous androgens like nandrolone signals to the hypothalamus and pituitary gland, leading to the suppression of the H-P-G axis. nih.govumk.pl This suppressive effect is a classic negative feedback loop where the presence of the external androgen reduces the body's natural production of gonadotropins. researchgate.netresearchgate.net This action is mediated through androgen receptors in the central nervous system. nih.govnih.gov The potent progestogenic activity of nandrolone, which binds to the progesterone (B1679170) receptor with about 22% of the affinity of progesterone, may also contribute to its strong antigonadotropic effects. wikipedia.org Chronic administration of nandrolone can lead to significant and sometimes prolonged suppression of the H-P-G axis. umk.plnih.gov

A direct consequence of H-P-G axis suppression is a marked decrease in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. nih.govumk.pl Multiple studies in both human and animal models have demonstrated this effect. amegroups.orgresearchgate.net

One study in healthy men showed that even a single dose of nandrolone decanoate resulted in a significant suppression of both LH and FSH within four days. researchgate.net Animal studies have consistently reported that chronic nandrolone administration leads to decreased serum levels of LH and FSH. researchgate.netnih.gov This reduction in gonadotropin levels subsequently leads to decreased endogenous testosterone production and can impair spermatogenesis. nih.govresearchgate.net Some studies suggest that nandrolone may have a selective effect on gonadotropin secretion. nih.govoup.com For example, one study observed a significant decrease in FSH levels while LH levels remained unchanged, suggesting that sex steroids can act directly on the pituitary to selectively regulate gonadotropin output. nih.gov

Reported Effects of Nandrolone Administration on Gonadotropins in Male Rats

| Study Parameter | Observation | Reported Change |

|---|---|---|

| Serum LH Level | Decreased after chronic administration | Significant decrease vs. control nih.gov |

| Serum FSH Level | Decreased after chronic administration | Significant decrease vs. control nih.gov |

| LH cell volume density | Decreased with nandrolone | ~48% reduction researchgate.net |

| FSH cell volume density | Decreased with nandrolone | ~39% reduction researchgate.net |

Research Applications and Implications of Nandrolone Sodium Sulfate Studies

Advances in Anti-Doping Science and Forensic Toxicology

The illicit use of nandrolone (B1676933) to enhance athletic performance has necessitated the development of sophisticated analytical techniques to detect its presence and distinguish it from naturally occurring compounds. mdpi.comantidopingdatabase.com Nandrolone and its metabolites are prohibited in sport by the World Anti-Doping Agency (WADA). dntb.gov.ua

Differentiating Endogenous versus Exogenous Origin of Nandrolone Metabolites

A primary challenge in anti-doping control is distinguishing between nandrolone administered from an external (exogenous) source and that which is produced naturally within the body (endogenous). The main urinary metabolites of nandrolone are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE). mdpi.comnih.gov Research has demonstrated that humans can naturally produce these compounds, with concentrations sometimes approaching the threshold set by anti-doping authorities. nih.gov

To address this, scientific research has focused on several key methods:

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is considered the definitive technique for distinguishing between endogenous and exogenous sources of nandrolone metabolites. mdpi.comresearchgate.net By analyzing the carbon isotope ratio of the detected steroids, laboratories can determine if their origin is from a synthetic preparation or from the body's natural biosynthetic pathways.

Metabolite Conjugate Ratios: Studies have investigated the ratio of different forms of nandrolone metabolites. Research has shown that when nandrolone is administered exogenously, its primary metabolite, 19-NA, is almost entirely excreted in a glucuronidated form (100%). mdpi.comnih.gov In contrast, under normal physiological conditions, a significant portion (at least 30%) of naturally produced 19-NA is excreted as a sulfate (B86663) conjugate. mdpi.comnih.gov This difference in the urinary ratio of 19-NA glucuronide to 19-NA sulfate offers a promising biomarker to help identify the use of synthetic nandrolone. mdpi.com However, some investigations have noted that the distribution between glucuronide and sulfate fractions may not be factual evidence in all cases, such as after the administration of nandrolone precursors. wada-ama.org

Establishing Population-Specific Thresholds and Biomarker Ratios

The World Anti-Doping Agency (WADA) has established a urinary threshold for the main nandrolone metabolite, 19-norandrosterone (19-NA), to reduce the risk of false-positive tests from endogenous production. nih.govdshs-koeln.de An athlete's sample is considered an Adverse Analytical Finding (AAF) if the concentration of 19-NA exceeds 2 ng/mL. nih.govphysoc.org

Research into the natural production of nandrolone has been crucial for setting this threshold. wada-ama.orgnih.gov Studies have monitored urinary levels in athletes to establish normal physiological ranges. nih.govwada-ama.org Factors such as pregnancy and the consumption of certain foods, like offal from specific animals, can influence endogenous levels, which is a consideration in anti-doping analysis. wada-ama.orgsportsintegrityinitiative.com WADA has specific technical documents and rules to guide the interpretation of findings, especially in cases where concentrations are close to the threshold or where potential confounding factors exist. mdpi.comnih.govsportsintegrityinitiative.com

Impact of Ophthalmic Administrations on Doping Control Outcomes

A significant finding in anti-doping research has been the discovery that therapeutic ophthalmic solutions containing nandrolone sodium sulfate can lead to positive doping tests. nih.govphysoc.org A study involving the administration of "Keratyl" eye drops, which contain this compound, to male volunteers produced surprising results. nih.govdshs-koeln.de

The research demonstrated that even a therapeutic dose of the eye drops could result in urinary concentrations of nandrolone metabolites far exceeding the WADA limit. nih.govphysoc.org

| Parameter | Result |

| Drug Administered | Keratyl® eye drops (containing this compound) |

| Peak Urinary 19-NA Concentration | 450 ng/mL |

| Peak Urinary 19-NE Concentration | 70 ng/mL |

| Time to Exceed 2 ng/mL Threshold | Concentrations near 2 ng/mL were still detectable more than two weeks after the last administration. |

This table summarizes the key findings from a study on the urinary excretion of nandrolone metabolites following ophthalmic administration of a solution containing this compound. nih.govdshs-koeln.dephysoc.org

These findings were highly instructive for the anti-doping community, highlighting that ophthalmic administration is a viable route for systemic absorption that can lead to significant urinary concentrations of prohibited substances. dshs-koeln.dephysoc.org This research underscores the importance for athletes and sports physicians to be aware that even medications considered "harmless" or for local application can result in an Adverse Analytical Finding. physoc.org

Pharmacological Research and Therapeutic Potential (Research-Oriented)

While this compound itself is primarily noted in the context of ophthalmic solutions, broader research into nandrolone, most often using the nandrolone decanoate (B1226879) ester, has explored its anabolic properties for potential therapeutic applications. These investigations focus on its effects on bone and muscle tissue. ekb.egcaldic.com

Investigations into Bone Metabolism and Osteoporosis Management

Research has explored the effects of nandrolone esters on bone health, particularly in the context of osteoporosis, a condition characterized by weakened bones. nih.govclevelandclinic.org Studies, primarily using nandrolone decanoate, have shown positive effects on bone mineral density (BMD) and calcium metabolism. nih.govnih.gov

In a study on postmenopausal women with osteoporosis, treatment with nandrolone decanoate led to several key changes: nih.gov

An increase in forearm mineral density.

A significant decrease in fasting urinary calcium.

A significant increase in the renal tubular reabsorption of calcium.

A significant increase in radiocalcium absorption.

Another double-blind, placebo-controlled study found that nandrolone decanoate therapy in postmenopausal women significantly increased lumbar spine bone mineral content and trabecular bone volume. nih.gov These findings suggest that nandrolone exerts a positive effect on bone formation. nih.govnih.gov Research in men with idiopathic osteoporosis also showed a transient increase in bone mass. nih.gov

| Study Population | Nandrolone Ester Used | Key Findings on Bone Metabolism |

| Osteoporotic postmenopausal women | Nandrolone Decanoate | Increased forearm mineral density; decreased urinary calcium excretion; increased calcium reabsorption and absorption. nih.gov |

| Post-menopausal osteoporotic patients | Nandrolone Decanoate | Significant increase in lumbar spine Bone Mineral Content (BMC); significant increase in trabecular bone volume. nih.gov |

| Elderly osteoporotic women (>70 years) | Nandrolone Decanoate | Increased BMD of the lumbar spine and femoral neck; significant reduction in new vertebral fracture incidence. caldic.com |

| Men with idiopathic osteoporosis | Nandrolone Decanoate | Transient increase in bone mineral density. nih.gov |

This table presents a summary of research findings on the effects of nandrolone decanoate on bone metabolism and osteoporosis management.

Research on Musculoskeletal Tissue Remodeling and Injury Recovery

Nandrolone's anabolic effects on muscle tissue have been a subject of extensive research, particularly concerning muscle growth, remodeling, and recovery from injury. ekb.egpaulogentil.com Anabolic androgenic steroids are known to influence lean body mass, muscle size, and strength by increasing protein synthesis within cells. ekb.eg

Studies using animal models have provided insights into how nandrolone decanoate affects muscle repair:

In a study on bupivacaine-induced muscle injury in mice, nandrolone decanoate administration enhanced muscle regeneration. nih.govresearchgate.net It led to a greater incidence of small-diameter myofibers early in recovery and large-diameter myofibers later in recovery compared to injury alone. nih.gov The treatment also induced a fivefold increase in muscle IGF-I mRNA expression at 14 days post-injury. nih.govduke.edu

Following cryoinjury in rat skeletal muscle, nandrolone decanoate was found to modulate the muscle repair process. paulogentil.comnih.gov It influenced the expression of myogenic regulatory factors, such as MyoD and myogenin, which are critical for muscle cell differentiation and fusion. paulogentil.comnih.gov The treated group also showed reduced edema, myonecrosis, and inflammatory infiltrate during the healing process. nih.gov

Research has also extended to other musculoskeletal tissues, such as tendons. A controlled laboratory study found that nandrolone decanoate, in combination with mechanical loading, acted synergistically to increase matrix remodeling and the biomechanical properties of bioartificially engineered human supraspinatus tendons. researchgate.net This suggests a potential role in enhancing tendon healing, though further research is required before any clinical application can be considered. researchgate.netresearchgate.net

Study of Joint Pain Alleviation Mechanisms

While research specifically isolating the mechanisms of this compound is limited, studies on the parent compound, nandrolone, and its esters provide a foundation for understanding its potential effects on joint pain. The prevailing hypothesis centers on its anti-inflammatory properties. dynamisonline.com Steroids like nandrolone are understood to target the immune system by reducing the proliferation of cells that cause joint swelling and inflammation. dynamisonline.com This interference with the inflammatory cascade is a primary proposed mechanism for pain relief.

Anecdotal evidence has long suggested that nandrolone can alleviate joint pain, a claim that has prompted scientific investigation. nih.gov Although concrete data specifically evaluating joint pain is not extensive, some studies on related conditions offer clues. nih.gov For instance, double-blind, placebo-controlled trials have demonstrated that nandrolone can alleviate bone pain associated with post-menopausal osteoporosis. nih.gov It is postulated that similar mechanisms could be at play in non-inflammatory joint pain. nih.gov

Analytical Quality Control in Pharmaceutical Science

The manufacturing and quality control of nandrolone-based pharmaceuticals require robust analytical methods to ensure product stability, purity, and potency.

Development of Stability-Indicating Methods for Pharmaceutical Products

A crucial aspect of pharmaceutical quality control is the use of stability-indicating analytical methods, which are designed to detect any changes in the drug product over time due to environmental factors like light, heat, and humidity. For nandrolone compounds, high-performance liquid chromatography (HPLC) is a commonly employed technique. medipol.edu.trnih.gov

Research on related compounds, such as Nandrolone Phenylpropionate, illustrates the rigorous process of developing such methods. medipol.edu.tr A stability-indicating reversed-phase HPLC (RP-HPLC) method involves subjecting the active pharmaceutical ingredient (API) to forced degradation under various stress conditions to produce potential degradation products. medipol.edu.tr These conditions typically include exposure to acid, base, oxidation, heat, and photolytic stress. medipol.edu.tr

The analytical method must be able to separate the intact drug from any impurities or degradation products that may form. medipol.edu.tr Validation of the method is performed according to the guidelines from the International Conference on Harmonisation (ICH) and includes testing for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). medipol.edu.trnih.govptfarm.pl This ensures the method is reliable, sensitive, and suitable for its intended purpose in both routine quality control and long-term stability studies. medipol.edu.trnih.gov

Table 1: Example of Forced Degradation Study Conditions for a Nandrolone Ester This table is based on data for Nandrolone Phenylpropionate and is illustrative of the methodology used.

| Stress Condition | Reagent/Parameter | Duration & Temperature | Observation |

| Acid Hydrolysis | 0.5 N Hydrochloric Acid | 2 hours at 60°C | Significant degradation observed |

| Base Hydrolysis | 0.5 N Sodium Hydroxide | 1 hour at Room Temp | Significant degradation observed |

| Oxidative | 5.0% Hydrogen Peroxide | 6 hours at 60°C | No significant impact observed |

| Thermal | Solid sample | 48 hours at 70°C | No significant impact observed |

| Photolytic | 1.2 million Lux hours (white light) & 200 Wh/m² (UV) | Not specified | No significant impact observed |

Data sourced from a study on Nandrolone Phenylpropionate. medipol.edu.tr

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities and degradation products in a pharmaceutical substance. The forced degradation studies used to develop stability-indicating methods are essential for this process, as they generate the very compounds that need to be identified. medipol.edu.tr

In studies of Nandrolone Phenylpropionate, significant degradation was noted under acidic and basic conditions. medipol.edu.tr The primary degradation product formed under these stresses was identified as Nandrolone itself, resulting from the hydrolysis of the ester bond. medipol.edu.tr Other impurities were also detected and quantified. medipol.edu.tr

The development of analytical methods for these impurities is validated with the same rigor as for the main compound. medipol.edu.tr For instance, the accuracy of one method was established with recovery rates between 93.3% and 109.0% for all known impurities. medipol.edu.tr The limit of quantitation (LOQ) for six potential impurities was found to be in the range of 0.1193 µg/mL to 0.1503 µg/mL, demonstrating the method's high sensitivity. medipol.edu.tr

For the structural elucidation of unknown impurities or degradation products, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often used. nih.govnih.gov Collision-induced dissociation (CID) experiments within the mass spectrometer can break down the molecules, providing fragment ions that give structural clues, allowing for unambiguous identification. nih.govnih.gov

Table 2: Validation Parameters for an Impurity Detection Method This table is based on data for a Nandrolone Phenylpropionate analytical method and is illustrative of the process.

| Validation Parameter | Finding |

| Specificity | Method confirmed to be stability-indicating through peak purity analysis. medipol.edu.tr |

| Linearity (Correlation Coefficient) | > 0.999 for the active ingredient and six impurities. medipol.edu.tr |

| Accuracy (% Recovery) | 93.3% to 109.0% for all impurities. medipol.edu.tr |

| Limit of Detection (LOD) | 0.010 µg/mL. nih.govptfarm.pl |

| Limit of Quantitation (LOQ) | 0.050 µg/mL. nih.govptfarm.pl |

| Precision (Intra-day RSD) | 0.219% – 0.609%. nih.gov |

| Precision (Inter-day RSD) | 0.441% – 0.875%. nih.gov |

Data compiled from studies on Nandrolone Phenylpropionate. medipol.edu.trnih.govptfarm.pl

Q & A

Q. How can computational modeling improve the prediction of this compound’s interactions with non-canonical receptors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.